REACTION_SMILES
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[CH3:47][c:48]1[cH:49][cH:50][cH:51][cH:52][cH:53]1.[F:1][c:2]1[c:3]([C:43]([F:44])([F:45])[F:46])[cH:4][c:5]([C:6](=[O:7])[NH:8][C:9]([CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)([c:17]2[cH:18][c:19]([F:30])[cH:20][c:21]([O:23][C:24]([CH:25]([F:26])[F:27])([F:28])[F:29])[cH:22]2)[c:31]2[cH:32][c:33]([O:38][CH:39]=[CH2:40])[c:34]([F:37])[cH:35][cH:36]2)[cH:41][cH:42]1>>[F:1][c:2]1[c:3]([C:43]([F:44])([F:45])[F:46])[cH:4][c:5]([C:6](=[O:7])[NH:8][C:9]([CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)([c:17]2[cH:18][c:19]([F:30])[cH:20][c:21]([O:23][C:24]([CH:25]([F:26])[F:27])([F:28])[F:29])[cH:22]2)[c:31]2[cH:32][c:33]([O:38][CH:39]3[CH2:40][CH2:47]3)[c:34]([F:37])[cH:35][cH:36]2)[cH:41][cH:42]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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C=COc1cc(C(Cc2ccccc2)(NC(=O)c2ccc(F)c(C(F)(F)F)c2)c2cc(F)cc(OC(F)(F)C(F)F)c2)ccc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=COc1cc(C(Cc2ccccc2)(NC(=O)c2ccc(F)c(C(F)(F)F)c2)c2cc(F)cc(OC(F)(F)C(F)F)c2)ccc1F
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Name
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O=C(NC(Cc1ccccc1)(c1cc(F)cc(OC(F)(F)C(F)F)c1)c1ccc(F)c(OC2CC2)c1)c1ccc(F)c(C(F)(F)F)c1
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Type
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product
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Smiles
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O=C(NC(Cc1ccccc1)(c1cc(F)cc(OC(F)(F)C(F)F)c1)c1ccc(F)c(OC2CC2)c1)c1ccc(F)c(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |